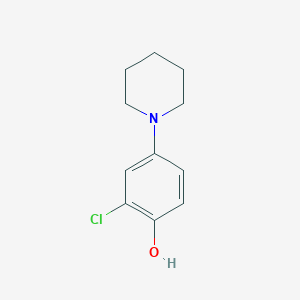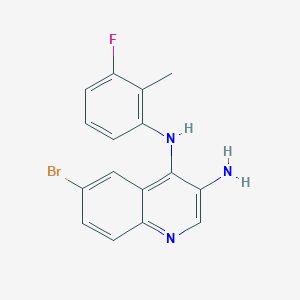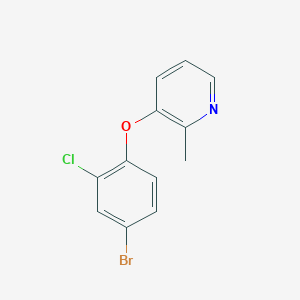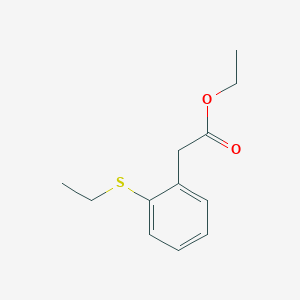
5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol is an organic compound with a unique structure that includes a dioxane ring substituted with a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol typically involves the reaction of 2,2-dimethyl-1,3-dioxane-5,5-diol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic addition of the hydroxy group to the ethylene oxide, forming the hydroxyethyl-substituted product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as potassium hydroxide, can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
Oxidation: 5-(2-Carboxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol.
Reduction: this compound.
Substitution: 5-(2-Haloethyl)-2,2-dimethyl-1,3-dioxan-5-ol.
Scientific Research Applications
5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyethyl group can form hydrogen bonds with various biomolecules, while the dioxane ring provides a hydrophobic environment that can stabilize the compound in different settings.
Comparison with Similar Compounds
Similar Compounds
5-(2-Hydroxyethyl)-4-methylthiazole: This compound has a similar hydroxyethyl group but differs in the ring structure, containing a thiazole ring instead of a dioxane ring.
Hydroxyethyl acrylate: This compound also contains a hydroxyethyl group but is used primarily in polymer chemistry due to its acrylate functionality.
Uniqueness
5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol is unique due to its dioxane ring structure, which imparts specific chemical properties that are not found in other similar compounds. This uniqueness makes it valuable in applications where stability and specific interactions are required.
Properties
CAS No. |
127205-14-5 |
|---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C8H16O4/c1-7(2)11-5-8(10,3-4-9)6-12-7/h9-10H,3-6H2,1-2H3 |
InChI Key |
WSYASTJBWWUIEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(CO1)(CCO)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pyrazolo[1,5-a]quinoline](/img/structure/B13874262.png)




![3-Pyridazin-4-ylpyrazolo[1,5-a]pyridine](/img/structure/B13874302.png)






